1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole
Overview
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2-bromo-1,1,2,2-tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2-bromo-1,1,2,2-tetrafluoroethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Oxidized derivatives such as alcohols or ketones.
Reduction Products: Dehalogenated compounds or fully reduced pyrazole derivatives.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole
- 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-triazole
- 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-indazole
Comparison: Compared to these similar compounds, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrafluoroethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF4N2/c6-4(7,8)5(9,10)12-3-1-2-11-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZISNUDCDJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227586 | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900534-75-0 | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900534-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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